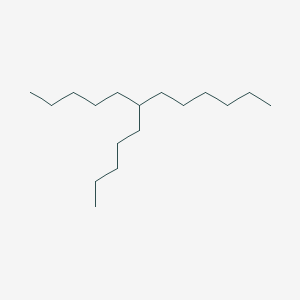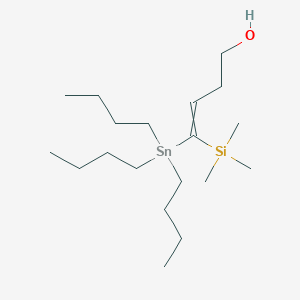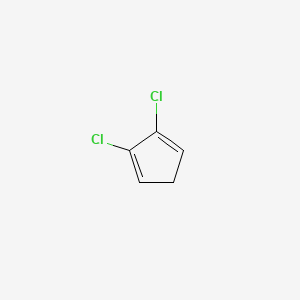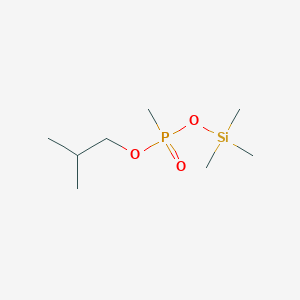![molecular formula C25H34Br2N4 B12574560 1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide CAS No. 221023-50-3](/img/structure/B12574560.png)
1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide: is a chemical compound known for its unique structure and properties. It belongs to the class of N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry. The compound is characterized by its two imidazolium rings connected by a methylene bridge, with each ring substituted by 2,4,6-trimethylphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide typically involves the reaction of 2,4,6-trimethylphenyl-substituted imidazole with dibromoalkanes. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The process involves heating the reactants to facilitate the formation of the methylene bridge between the imidazolium rings.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
化学反応の分析
Types of Reactions: 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The imidazolium rings can undergo redox reactions, leading to the formation of different oxidation states.
Coordination Reactions: As an NHC ligand, it can coordinate with metal centers to form stable complexes.
Common Reagents and Conditions:
Nucleophiles: Such as halides, thiolates, and amines.
Oxidizing Agents: Like hydrogen peroxide and potassium permanganate.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while coordination reactions result in metal-NHC complexes.
科学的研究の応用
Chemistry: 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide is extensively used as a ligand in organometallic chemistry. It forms stable complexes with transition metals, which are employed as catalysts in various chemical reactions, including cross-coupling and hydrogenation.
Biology: In biological research, this compound is used to study the interactions between NHC ligands and biomolecules. Its ability to form stable complexes with metals makes it a valuable tool in bioinorganic chemistry.
Medicine: The compound’s metal complexes have potential applications in medicinal chemistry, particularly in the development of metal-based drugs. These complexes exhibit unique properties that can be exploited for therapeutic purposes.
Industry: In the industrial sector, 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide primarily involves its role as an NHC ligand. The imidazolium rings stabilize the carbene center, allowing it to coordinate with metal atoms. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal complex and the reaction it catalyzes.
類似化合物との比較
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bromide
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium iodide
Comparison: 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide is unique due to its methylene bridge connecting two imidazolium rings. This structure provides enhanced stability and reactivity compared to its monomeric counterparts. The presence of two imidazolium rings allows for the formation of bimetallic complexes, which can exhibit synergistic effects in catalytic applications.
特性
CAS番号 |
221023-50-3 |
|---|---|
分子式 |
C25H34Br2N4 |
分子量 |
550.4 g/mol |
IUPAC名 |
3-(2,4,6-trimethylphenyl)-1-[[3-(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium-1-yl]methyl]-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C25H32N4.2BrH/c1-18-11-20(3)24(21(4)12-18)28-9-7-26(16-28)15-27-8-10-29(17-27)25-22(5)13-19(2)14-23(25)6;;/h7-14H,15-17H2,1-6H3;2*1H |
InChIキー |
SJCPVSZJXFCTRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2C[NH+](C=C2)C[NH+]3CN(C=C3)C4=C(C=C(C=C4C)C)C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




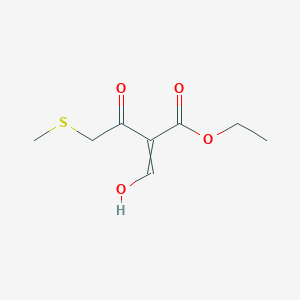
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)
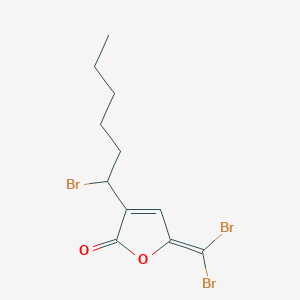

![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
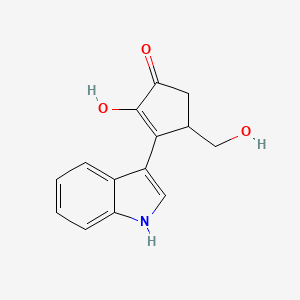
![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
